REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:9]=2)[CH2:4][CH2:3]1.[C:16](Cl)(=[O:18])[CH3:17].[Cl-].[Al+3].[Cl-].[Cl-]>CCCCCC>[C:16]([C:6]1[CH:7]=[C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:9]=[C:10]2[C:5]=1[CH2:4][CH2:3][C:2]2([CH3:15])[CH3:1])(=[O:18])[CH3:17] |f:2.3.4.5|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC2=CC=C(C=C12)C(C)(C)C)C
|
Name
|
|
Quantity
|
314 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
534 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1420 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC2=CC=C(C=C12)C(C)(C)C)C
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
ice water
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1252 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC2=CC=C(C=C12)C(C)(C)C)C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mass
|
Type
|
CUSTOM
|
Details
|
thereby forming 2 liquid layers
|
Type
|
WASH
|
Details
|
the organic layer is washed twice with 2 liters of water
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
affords
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 878 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 121.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |